Structural Differentiation from QNZ (EVP4593): Same Molecular Formula, Distinct Core Scaffolds
N-(9H-fluoren-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and QNZ (EVP4593, CAS 545380-34-5) share the identical molecular formula (C22H20N4O) and molecular weight (356.43 g/mol), yet differ fundamentally in core scaffold architecture. QNZ is a quinazoline-4,6-diamine derivative , while the target compound features a pyridazine-3-carboxamide core. This scaffold divergence is expected to produce distinct kinase selectivity profiles; QNZ is a known NF-κB pathway inhibitor (IC50 = 11 nM for NF-κB activation in Jurkat T cells) , whereas pyridazine-3-carboxamides are primarily associated with ALK and MET kinase inhibition [1]. The fluoren-2-yl group in the target compound replaces QNZ's 4-phenoxyphenethyl moiety, altering the vector and lipophilicity of the terminal aromatic group [2].
| Evidence Dimension | Core scaffold and target pharmacology |
|---|---|
| Target Compound Data | Pyridazine-3-carboxamide core with fluoren-2-yl and pyrrolidin-1-yl substituents; patent class associated with ALK/MET kinase inhibition [1] |
| Comparator Or Baseline | QNZ (EVP4593): Quinazoline-4,6-diamine core with 4-phenoxyphenethyl substituent; NF-κB activation IC50 = 11 nM, TNF-α IC50 = 7 nM in Jurkat T cells |
| Quantified Difference | Distinct core scaffolds with divergent primary pharmacology; QNZ's known IC50 values are not directly transferable to the target compound |
| Conditions | Scaffold comparison based on chemical structure analysis and published patent classification; QNZ activity data from Jurkat T cell assays |
Why This Matters
Procurement decisions based solely on molecular formula risk selecting a compound with fundamentally different biological activity, as the scaffold determines kinase binding mode and target engagement.
- [1] Liang, C. Substituted Pyridazine Carboxamide Compounds as Kinase Inhibitor Compounds. U.S. Patent 9,126,947, 2015. View Source
- [2] Tobe, M. et al. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-κB activation. Bioorg. Med. Chem. 2003, 11, 383–391. View Source
